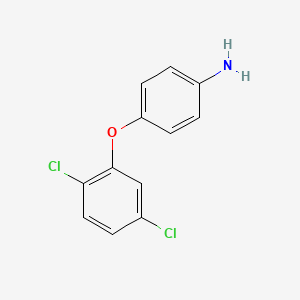

4-(2,5-Dichlorophenoxy)aniline

Übersicht

Beschreibung

4-(2,5-Dichlorophenoxy)aniline is an organic compound characterized by the presence of an aniline group attached to a dichlorophenoxy moiety. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry. It is often used as an intermediate in the synthesis of other chemical compounds, particularly in the production of dyes and herbicides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichlorophenoxy)aniline typically involves the reaction of 2,5-dichlorophenol with aniline. One common method includes the following steps:

Diazotization: Aniline is first diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with 2,5-dichlorophenol in the presence of a base, such as sodium hydroxide, to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be carried out in a semi-continuous or fully continuous process. This involves the diazotization of aniline followed by the coupling reaction with 2,5-dichlorophenol under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,5-Dichlorophenoxy)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to the corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-(2,5-Dichlorophenoxy)aniline serves as an important intermediate in the synthesis of various pharmaceuticals. Its biological activity suggests potential uses in drug development, particularly in antimicrobial agents.

- Antimicrobial Properties : Research indicates that this compound interacts with several biological targets, influencing enzyme activity and receptor binding. Its structural similarities to known antimicrobial agents highlight its potential for further pharmacological studies.

- Synthesis of Drug Intermediates : The compound is utilized in the production of other biologically active molecules. For instance, it can be synthesized through catalytic hydrogenation processes involving halogenated aromatic nitro compounds . This makes it a valuable building block in pharmaceutical chemistry.

Agrochemical Applications

In the realm of agrochemicals, this compound is recognized for its role in herbicide formulations.

- Herbicide Development : The compound has been linked to the synthesis of herbicides due to its structural properties that mimic plant hormones. It is particularly effective in controlling unwanted vegetation and has been used in formulations aimed at enhancing crop yields .

- Environmental Impact Studies : Investigations into the environmental behavior of related compounds, such as 2,4-Dichlorophenoxyacetic acid (a common herbicide), provide insights into the degradation and adsorption characteristics of phenoxyalkanoic acids. These studies are crucial for understanding the ecological implications of using such compounds .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an effective antibacterial agent. The compound's mechanism was further explored through enzyme interaction assays, revealing specific targets within bacterial metabolic pathways.

Case Study 2: Herbicide Formulation

In a field trial assessing the effectiveness of herbicides containing this compound, researchers noted a marked reduction in weed populations without adversely affecting crop health. The trial demonstrated the compound's selective action against broadleaf weeds while preserving cereal crops' integrity.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial agent | Significant inhibition of bacterial growth observed |

| Agrochemicals | Herbicide formulation | Effective weed control with minimal crop damage |

| Environmental Studies | Degradation assessment | Low leaching potential into groundwater |

Wirkmechanismus

The mechanism of action of 4-(2,5-Dichlorophenoxy)aniline involves its interaction with specific molecular targets. In the context of its use as a herbicide, it acts by disrupting the normal growth processes of plants, leading to their death. The compound interferes with the synthesis of essential proteins and enzymes, ultimately causing cellular damage and plant death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,3-Dichloroaniline

- 2,4-Dichloroaniline

- 2,6-Dichloroaniline

- 3,4-Dichloroaniline

- 3,5-Dichloroaniline

Comparison

4-(2,5-Dichlorophenoxy)aniline is unique due to the presence of both an aniline group and a dichlorophenoxy moiety. This structural feature imparts distinct chemical properties and reactivity compared to other dichloroanilines. For instance, the presence of the phenoxy group can influence the compound’s solubility, reactivity, and overall stability .

Biologische Aktivität

4-(2,5-Dichlorophenoxy)aniline, a compound belonging to the class of phenoxy anilines, has garnered interest due to its potential biological activities. This article explores its mechanisms of action, toxicological profiles, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its dichlorophenoxy group attached to an aniline moiety. The molecular formula is , with a molecular weight of approximately 239.1 g/mol. The presence of chlorine substituents contributes to its biological activity and environmental persistence.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that it can affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of cholesterol.

- Cellular Effects : Research has demonstrated that exposure to this compound can disrupt cellular processes such as apoptosis and cell proliferation. It has been observed to induce oxidative stress in various cell lines, leading to cell death .

- Genotoxicity : Some studies suggest that this compound may exhibit genotoxic effects, which could lead to mutations or cancer development. This is particularly relevant in the context of agricultural applications where exposure levels might be significant .

Toxicological Profile

The toxicological effects of this compound have been evaluated in various animal studies:

- Acute Toxicity : In acute toxicity tests, the compound demonstrated moderate toxicity with LD50 values ranging from 300 to 500 mg/kg in rodents .

- Chronic Effects : Long-term exposure has been associated with liver and kidney damage, as well as alterations in lipid metabolism. Studies have reported increased liver weights and biochemical markers indicative of hepatotoxicity at doses as low as 100 mg/kg/day .

- Developmental Toxicity : Research indicates potential developmental risks when exposed during gestation periods. Fetal growth retardation and malformations have been noted in animal models exposed to high doses .

Case Studies

Several case studies highlight the biological activity and implications of this compound:

- Hepatotoxicity Study : A study involving Wistar rats showed that administration of this compound led to significant increases in liver enzymes (ALT and AST), suggesting hepatocellular damage. Histopathological examinations revealed fatty degeneration and necrosis in liver tissues .

- Genotoxicity Assessment : In vitro assays using human lymphocytes indicated that exposure to this compound resulted in increased frequency of chromosomal aberrations. This suggests a potential risk for mutagenesis upon prolonged exposure .

- Environmental Impact Study : Research conducted on agricultural runoff revealed that residues of this compound could persist in soil and water systems, raising concerns about its bioaccumulation and effects on non-target organisms.

Comparative Analysis

The following table summarizes the biological activities and toxicological profiles compared with other related compounds:

| Compound | LD50 (mg/kg) | Hepatotoxicity | Genotoxicity | Developmental Toxicity |

|---|---|---|---|---|

| This compound | 300-500 | Yes | Yes | Yes |

| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | 500-750 | Yes | No | Yes |

| Glyphosate | >5000 | No | No | No |

Eigenschaften

IUPAC Name |

4-(2,5-dichlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-8-1-6-11(14)12(7-8)16-10-4-2-9(15)3-5-10/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLYZDTYLBGNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611843 | |

| Record name | 4-(2,5-Dichlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61575-24-4 | |

| Record name | 4-(2,5-Dichlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.